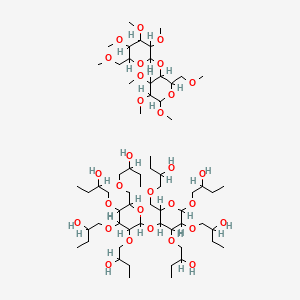
2,1,3-Benzothiadiazol-4-ol
Vue d'ensemble
Description
2,1,3-Benzothiadiazol-4-ol is a heterocyclic compound that features a benzene ring fused to a thiadiazole ring. This compound is known for its strong electron-withdrawing properties, making it a valuable building block in the synthesis of various organic materials, particularly in the field of optoelectronics .
Applications De Recherche Scientifique
2,1,3-Benzothiadiazol-4-ol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the development of fluorescent probes and sensors.
Medicine: Research is ongoing into its potential use in drug development, particularly for its electron-withdrawing properties.
Industry: It is used in the production of organic light-emitting diodes, organic solar cells, and organic field-effect transistors
Mécanisme D'action
Target of Action
2,1,3-Benzothiadiazol-4-ol (BT) and its derivatives are primarily used as acceptor units in the development of photoluminescent compounds . They play a crucial role in the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Mode of Action
The interaction of this compound with its targets primarily involves the improvement of electronic properties of the resulting organic materials . This is achieved due to their strong electron-withdrawing ability, which allows for the construction of molecules with the unit core of BT and its derivatives .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the development of photoluminescent compounds . These compounds are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the improvement of the electronic properties of the resulting organic materials . This is achieved through its role as an acceptor unit in the development of photoluminescent compounds .
Analyse Biochimique
Biochemical Properties
2,1,3-Benzothiadiazol-4-ol plays a crucial role in biochemical reactions, particularly as an electron acceptor in redox processes . It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes often involves the formation of a complex where this compound acts as a substrate, leading to its subsequent oxidation . Additionally, this compound has been shown to interact with glutathione S-transferases, which are involved in detoxification processes .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . The compound can modulate gene expression by affecting transcription factors such as NF-κB and AP-1, which are involved in inflammatory responses and cellular stress . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity . This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic efficiency . For instance, this compound has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound has been shown to exert beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with key metabolic enzymes and the generation of reactive metabolites . Understanding the dosage effects is essential for determining the therapeutic window and safety margins of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its redox activity . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various oxidized metabolites . These metabolites can further participate in biochemical reactions, including conjugation with glutathione and other detoxification processes . The involvement of this compound in these metabolic pathways highlights its potential role in modulating cellular redox balance and detoxification mechanisms .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues are influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound has been found to localize in the cytoplasm, mitochondria, and nucleus, where it can exert its biochemical effects . Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments . For example, the presence of mitochondrial targeting sequences can facilitate the accumulation of this compound in mitochondria, where it can modulate mitochondrial function and oxidative phosphorylation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,1,3-Benzothiadiazol-4-ol can be synthesized through several methods. One common route involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine. This reaction yields 2,1,3-benzothiadiazole, which can then be hydroxylated to form this compound . Another method involves the use of bromination followed by Suzuki-Miyaura cross-coupling reactions to introduce various substituents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,1,3-Benzothiadiazol-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Under reducing conditions, it can revert to the corresponding diaminobenzene.
Substitution: It readily undergoes electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and chlorine or bromine for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diaminobenzene derivatives.
Substitution: Nitro and halogenated derivatives.
Comparaison Avec Des Composés Similaires
2,1,3-Benzothiadiazol-4-ol is unique due to its specific electronic properties and structural configuration. Similar compounds include:
- 2,1,3-Benzoxadiazol-5-ol
- 1H-Benzoimidazol-4-ol
- 4-Benzyl-3-(2-cyanoethyl)-1,2,3-oxadiazol-3-ium-5-olate
These compounds share similar heterocyclic structures but differ in their electronic properties and specific applications. This compound stands out for its strong electron-withdrawing ability and its widespread use in optoelectronic applications .
Propriétés
IUPAC Name |
2,1,3-benzothiadiazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-5-3-1-2-4-6(5)8-10-7-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQIDLQSPAWDSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30969479, DTXSID601311325 | |
| Record name | 2,1,3-Benzothiadiazol-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30969479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,1,3-Benzothiadiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-66-8, 54377-04-7 | |
| Record name | 2,1,3-Benzothiadiazol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1,3-Benzothiadiazol-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,1,3-Benzothiadiazol-2(S(sup IV))-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054377047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,1,3-Benzothiadiazol-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30969479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,1,3-Benzothiadiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(1R,5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] 2-phenylacetate](/img/structure/B1622091.png)




